molecular formula C16H24N2O2 B1678179 o-Phthalic acid bis(diethylamide) CAS No. 83-81-8

o-Phthalic acid bis(diethylamide)

Cat. No.: B1678179
CAS No.: 83-81-8
M. Wt: 276.37 g/mol
InChI Key: OPTBBAGXQYOFTL-UHFFFAOYSA-N
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Description

Tetraethylphthalamide is an organic compound with the molecular formula C₁₆H₂₄N₂O₂ and a molecular weight of 276.38 g/mol It is a derivative of phthalimide, characterized by the presence of four ethyl groups attached to the nitrogen atoms

Scientific Research Applications

Tetraethylphthalamide has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phthalimide derivatives.

    Biology: Research studies have explored its potential as a biochemical probe for studying enzyme activities and protein interactions.

    Medicine: Although not widely used in clinical settings, tetraethylphthalamide has been investigated for its potential therapeutic properties.

    Industry: It finds applications in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetraethylphthalamide can be synthesized through several methods. One common approach involves the reaction of phthalyl chloride with diethylamine . The reaction typically proceeds under controlled conditions, with the phthalyl chloride acting as the acylating agent and diethylamine providing the ethyl groups. Another method involves heating sodium phthalate with diethylamine phosphate . Both methods yield tetraethylphthalamide as the primary product.

Industrial Production Methods

In industrial settings, the production of tetraethylphthalamide may involve large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial production often requires optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Tetraethylphthalamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert tetraethylphthalamide into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the nitrogen atoms, where the ethyl groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalimide derivatives, while reduction can produce amine derivatives. Substitution reactions result in various substituted phthalamides.

Mechanism of Action

The mechanism of action of tetraethylphthalamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activities. The exact pathways and targets depend on the specific application and context of use. Further research is needed to fully elucidate the detailed mechanisms.

Comparison with Similar Compounds

Tetraethylphthalamide can be compared with other similar compounds, such as:

    Phthalimide: The parent compound, which lacks the ethyl groups.

    N,N-Diethylphthalamide: A derivative with only two ethyl groups.

    N,N-Dimethylphthalamide: A similar compound with methyl groups instead of ethyl groups.

Uniqueness

Tetraethylphthalamide is unique due to the presence of four ethyl groups, which impart distinct chemical properties and reactivity compared to its analogs. This structural difference can influence its solubility, stability, and interactions with other molecules.

Properties

IUPAC Name

1-N,1-N,2-N,2-N-tetraethylbenzene-1,2-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-5-17(6-2)15(19)13-11-9-10-12-14(13)16(20)18(7-3)8-4/h9-12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTBBAGXQYOFTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1C(=O)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6058899
Record name 1,2-Benzenedicarboxamide, N,N,N',N'-tetraethyl-
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Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83-81-8
Record name N1,N1,N2,N2-Tetraethyl-1,2-benzenedicarboxamide
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Record name Neospiran
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Record name Geastigmol
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Record name 1,2-Benzenedicarboxamide, N1,N1,N2,N2-tetraethyl-
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Record name 1,2-Benzenedicarboxamide, N,N,N',N'-tetraethyl-
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Record name N,N,N',N'-tetraethylphthalamide
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Record name N,N,N',N'-TETRAETHYLPHTHALAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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